molecular formula C13H11Cl2NO B11855140 (2-((2,3-Dichlorophenyl)amino)phenyl)methanol

(2-((2,3-Dichlorophenyl)amino)phenyl)methanol

Cat. No.: B11855140
M. Wt: 268.13 g/mol
InChI Key: BUNCFISLPHVTGD-UHFFFAOYSA-N
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Description

(2-((2,3-Dichlorophenyl)amino)phenyl)methanol is a chemical compound with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

The synthesis of (2-((2,3-Dichlorophenyl)amino)phenyl)methanol typically involves the reaction of 2,3-dichloroaniline with benzaldehyde under specific conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(2-((2,3-Dichlorophenyl)amino)phenyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(2-((2,3-Dichlorophenyl)amino)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-((2,3-Dichlorophenyl)amino)phenyl)methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds are known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

(2-((2,3-Dichlorophenyl)amino)phenyl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

[2-(2,3-dichloroanilino)phenyl]methanol

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-3-7-12(13(10)15)16-11-6-2-1-4-9(11)8-17/h1-7,16-17H,8H2

InChI Key

BUNCFISLPHVTGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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